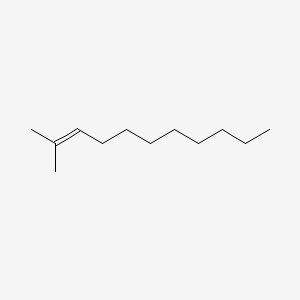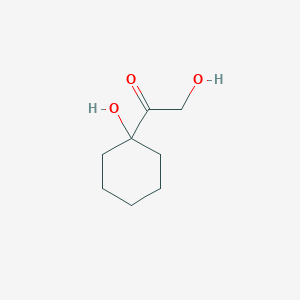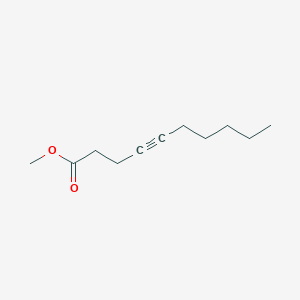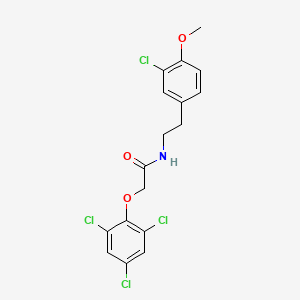
2-Methyl-2-undecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-undecene is an organic compound with the molecular formula C₁₂H₂₄. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known as 2-Methylundec-2-ene and has a molecular weight of 168.3190 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2-undecene can be synthesized through various methods. One common approach involves the dehydration of 2-methyl-2-undecanol, where the alcohol is treated with a strong acid such as sulfuric acid to remove water and form the alkene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic dehydrogenation of 2-methylundecane. This process involves the removal of hydrogen atoms from the alkane to form the corresponding alkene. Catalysts such as platinum or palladium are often used to facilitate this reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylundecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can convert it back to 2-methylundecane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl₂), Bromine (Br₂)
Major Products Formed
Oxidation: 2-Methylundecanoic acid
Reduction: 2-Methylundecane
Substitution: 2,3-Dichloro-2-methylundecane, 2,3-Dibromo-2-methylundecane
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-undecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-undecene depends on the specific reaction or application. In oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The compound’s interactions with biological molecules involve binding to specific enzymes or receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-undecene can be compared with other similar alkenes, such as:
1-Undecene: A linear alkene with a double bond at the first carbon. Unlike this compound, it does not have a methyl group attached to the second carbon.
2-Methyl-1-decene: Similar to this compound but with a shorter carbon chain.
2-Methyl-2-dodecene: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
56888-88-1 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
2-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
SMDXUIYTBVHJNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















